molecular formula C14H14N2O3 B11726872 4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one

Cat. No.: B11726872
M. Wt: 258.27 g/mol
InChI Key: LRSCWJNRAPOTMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is a complex organic compound with a unique structure that includes a pyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a substituted phenylhydrazine with an α,β-unsaturated ketone in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazolone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a diketone, while reduction of the carbonyl groups would produce a diol.

Scientific Research Applications

4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-3,5,5-trimethyl-4-(3-oxobut-1-en-1-yl)cyclohex-2-enone
  • 7-hydroxy-6-(3-oxobut-1-en-1-yl)-2H-chromen-2-one

Uniqueness

4-(1-hydroxy-3-oxobut-1-en-1-yl)-5-methyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one is unique due to its specific structural features, such as the pyrazolone core and the presence of both hydroxyl and carbonyl functional groups

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

4-(1-hydroxy-3-oxobut-1-enyl)-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C14H14N2O3/c1-9(17)8-12(18)13-10(2)15-16(14(13)19)11-6-4-3-5-7-11/h3-8,15,18H,1-2H3

InChI Key

LRSCWJNRAPOTMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=CC(=O)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.